L-Serine

Catalog No.
S772646
CAS No.
56-45-1
M.F
C3H7NO3
M. Wt
105.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Serine

CAS Number

56-45-1

Product Name

L-Serine

IUPAC Name

(2S)-2-amino-3-hydroxypropanoic acid

Molecular Formula

C3H7NO3

Molecular Weight

105.09 g/mol

InChI

InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1

InChI Key

MTCFGRXMJLQNBG-REOHCLBHSA-N

SMILES

Array

solubility

SOL IN WATER; PRACTICALLY INSOL IN ABSOLUTE ALCOHOL, ETHER
INSOL IN BENZENE, ETHER, ETHANOL
Water solubility = 425 g/L at 25 °C
425.0 mg/mL

Synonyms

L-alanine;56-41-7;(S)-2-Aminopropanoicacid;(S)-Alanine;alanine;L-alpha-alanine;(2S)-2-Aminopropanoicacid;L-2-Aminopropionicacid;2-Aminopropionicacid;L-(+)-Alanine;L-2-Aminopropanoicacid;L-alpha-Aminopropionicacid;(S)-(+)-Alanine;alpha-Aminopropionicacid;H-Ala-OH;(L)-Alanine;alpha-Alanine;ALANINE,L-;a-Alanine;2-Aminopropanoicacid,L-;L-2-Aminopropionsaeure;L-a-Alanine;L-a-Aminopropionicacid;Alaninum[Latin];L-S-Aminopropionicacid

Canonical SMILES

C(C(C(=O)O)N)O

Isomeric SMILES

C([C@@H](C(=O)O)N)O

The exact mass of the compound Serine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 164000 mg/l (at 25 °c)164 mg/ml at 25 °csolubility in cold 80% ethanol = 0.2%slightly soluble in ethanol, pyridine; insoluble in ether, acetonein water, 1.64x10+5 mg/l at 25 °c204 mg/mlsolublein waterslightly soluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 760115. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Neutral. It belongs to the ontological category of serine zwitterion in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.

L-Serine (CAS 56-45-1) is a naturally occurring, proteinogenic amino acid characterized by a highly reactive primary hydroxyl group and strict L-stereochemistry. In industrial and scientific procurement, it serves as a non-negotiable precursor for purine and pyrimidine biosynthesis, a critical 1-carbon donor via serine hydroxymethyltransferase (SHMT), and a versatile chiral building block. Unlike simpler amino acids or racemic mixtures, enantiopure L-Serine offers a unique combination of exceptionally high aqueous solubility and unhindered functional groups, making it a foundational material in high-density mammalian cell culture media, biocatalytic synthesis of complex therapeutics, and advanced chiral pool syntheses [1].

Generic substitution of L-Serine with closely related analogs compromises both processability and biological activity. Substituting with the racemic mixture, DL-Serine, drastically reduces aqueous solubility and introduces the D-enantiomer, which can act as an enzyme inhibitor or require costly downstream chiral resolution. Using Glycine eliminates the critical hydroxyl group required for esterification and phosphorylation, while substituting with L-Threonine introduces a methyl group that sterically hinders the hydroxyl, significantly altering reaction kinetics in chemical syntheses. Furthermore, in mammalian cell culture, L-Serine is a specific metabolic requirement for nucleotide synthesis; replacing it with other amino acids leads to rapid cell growth arrest and collapsed biomanufacturing titers[1].

Aqueous Solubility and Formulation Capacity

L-Serine exhibits exceptionally high aqueous solubility compared to its racemic counterpart, DL-Serine. The enantiopure L-form avoids the dense racemic crystal lattice that restricts the solubility of DL-Serine, allowing for highly concentrated aqueous solutions[1]. This physical property is critical for preparing concentrated liquid feed streams without premature precipitation.

Evidence DimensionAqueous Solubility at 25°C
Target Compound Data425 g/L
Comparator Or BaselineDL-Serine (~50 g/L)
Quantified Difference>8-fold higher solubility
ConditionsPure water at 25°C

Enables the formulation of highly concentrated liquid feeds for bioreactors and prevents precipitation in aqueous synthesis routes.

Monoclonal Antibody Titer in CHO Cell Culture

In the optimization of serum-free media (CHO-SFM) for Chinese Hamster Ovary cells, L-Serine is a primary positive determinant for cell growth and recombinant protein production. Statistical design models demonstrate that optimized L-Serine supplementation significantly increases viable cell density and monoclonal antibody titers compared to baseline unsupplemented media, as it is a rate-limiting precursor for purine and pyrimidine synthesis [1].

Evidence DimensionViable cell density and mAb titer
Target Compound DataOptimized L-Serine supplementation (positive impact on titer)
Comparator Or BaselineL-Serine depleted or basal media
Quantified DifferenceUp to 30-50% improvement in final titer in optimized fed-batch processes
ConditionsCHO-DG44 cells in serum-free suspension culture

Directly justifies the procurement of L-Serine as a critical raw material for maximizing bioreactor yields in biopharmaceutical manufacturing.

Biocatalytic Stereospecificity in Tryptophan Synthesis

PLP-dependent enzymes, such as Tryptophan Synthase (TrpB1), exhibit strict stereospecificity for L-Serine during the condensation with indole to form L-Tryptophan. D-Serine is not a viable substrate and DL-Serine effectively halves the active concentration while potentially introducing competitive inhibition[1]. Procurement of enantiopure L-Serine is therefore mandatory for these biocatalytic workflows.

Evidence DimensionCatalytic turnover (Substrate suitability)
Target Compound Data100% substrate utilization
Comparator Or BaselineD-Serine (0% utilization, potential inhibitor)
Quantified DifferenceAbsolute stereospecificity for the L-enantiomer
ConditionsIn vitro TrpB1 enzymatic assay

Prevents catalytic poisoning and ensures maximum atom economy in the enzymatic synthesis of L-Tryptophan derivatives.

Hydroxyl Reactivity in Chiral Pool Synthesis

As a chiral building block, L-Serine features an unhindered primary hydroxyl group, unlike its homolog L-Threonine, which possesses a sterically hindered secondary hydroxyl. This structural difference results in significantly faster reaction kinetics and higher yields during O-phosphorylation and esterification reactions under mild conditions[1].

Evidence DimensionSteric hindrance and reaction kinetics
Target Compound DataPrimary hydroxyl (unhindered)
Comparator Or BaselineL-Threonine (Secondary hydroxyl, hindered)
Quantified DifferenceFaster esterification/phosphorylation kinetics without forcing conditions
ConditionsStandard organic synthesis conditions (e.g., O-phosphorylation)

Reduces energy costs and minimizes side-reactions in the multi-step synthesis of phosphoserine and sphingolipid derivatives.

High-Concentration Liquid Feed Formulations

Due to its >8-fold higher aqueous solubility compared to DL-Serine, L-Serine is the required form for preparing highly concentrated, stable liquid feeds in industrial biomanufacturing without the risk of precipitation [1].

High-Density Mammalian Cell Culture (mAbs)

L-Serine is the optimal choice for formulating serum-free media (CHO-SFM) to support high-density suspension cultures, directly driving higher monoclonal antibody titers by fulfilling purine and pyrimidine synthesis requirements [2].

Biocatalytic Production of L-Tryptophan Analogs

Enantiopure L-Serine must be procured for PLP-dependent enzymatic synthesis workflows (e.g., using TrpB1), where it serves as the exclusive, non-inhibitory substrate for condensation with indole [3].

Chiral Pool Synthesis of Sphingolipids

The unhindered primary hydroxyl group of L-Serine makes it the preferred starting material over L-Threonine for the efficient, high-yield synthesis of complex sphingolipids and neuromodulators [4].

Physical Description

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS]
Solid

Color/Form

HEXAGONAL PLATES OR PRISMS
COLORLESS CRYSTALS

XLogP3

-3.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

105.042593085 Da

Monoisotopic Mass

105.042593085 Da

Boiling Point

250 °C (sublimes)

Heavy Atom Count

7

Taste

SWEETISH TASTE, INSIPID AFTERTASTE
Sweet

Density

1.6 g/cu cm @ 22 °C

LogP

-2.85
-2.85
log Kow = -2.85

Odor

Odorless

Melting Point

228 °C (decomposes)
228 °C

UNII

452VLY9402

Related CAS

25821-52-7

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 69 of 70 companies (only ~ 1.4% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Drug Indication

Used as a natural moisturizing agent in some cosmetics and skin care products.

Therapeutic Uses

Exptl Ther: ... Therapy of acute water diarrhea is reported in 94 male patients, aged 6-59 yr, of whom 49 were given a standard dextrose (glucose) based formula, to a total dose of 105-1719 ml/kg, and 45 were given the same soln with added alanine 90 uM/l, to a total dose of 60-1035 ml/kg. All patients were also given iv injections of replacement soln and oral tetracycline. The median stool output/kg body weight during the initial 24 hr of treatment until diarrhea stopped was reduced in those given the soln containing alanine as compared to controls. Intake of oral rehydration soln was reduced in those given alanine. Two patients given alanine soln and 18 given the standard treatment required unscheduled rapid iv replacement soln to correct signs of dehydration during oral therapy.
DIETARY SUPPLEMENT
Used in pharmaceutical preparations for injection or infusion; dietary supplement and flavor compounds in maillard reaction products; stimulant of glucagon secretion

Pharmacology

Serine is classified as a nutritionally non-essential amino acid. Serine is critical for the production of the body's proteins, enzymes and muscle tissue. Serine is needed for the proper metabolism of fats and fatty acids. It also helps in the production of antibodies. Serine is used as a natural moisturizing agent in some cosmetics and skin care products. The main source of essential amino acids is from the diet, non-essential amino acids are normally synthesize by humans and other mammals from common intermediates.
Serine is a non-essential amino acid in humans (synthesized by the body), Serine is present and functionally important in many proteins. With an alcohol group, serine is needed for the metabolism of fats, fatty acids, and cell membranes; muscle growth; and a healthy immune system. It also plays a major role in pyrimidine, purine, creatine, and porphyrin biosynthetic pathways. Serine is also found at the active site of the serine protease enzyme class that includes trypsin and chymotrypsin. (NCI04)

Mechanism of Action

L-Serine plays a role in cell growth and development (cellular proliferation). The conversion of L-serine to glycine by serine hydroxymethyltransferase results in the formation of the one-carbon units necessary for the synthesis of the purine bases, adenine and guanine. These bases when linked to the phosphate ester of pentose sugars are essential components of DNA and RNA and the end products of energy producing metabolic pathways, ATP and GTP. In addition, L-serine conversion to glycine via this same enzyme provides the one-carbon units necessary for production of the pyrimidine nucleotide, deoxythymidine monophosphate, also an essential component of DNA.

Vapor Pressure

0.00000004 [mmHg]

Other CAS

18875-37-1
77160-91-9
130380-93-7
56-41-7

Absorption Distribution and Excretion

IN PT AGE 2-9 YR, SERINE PRESENT IN ACID MUCOPOLYSACCHARIDES. EXCESSIVE ACCUMULATION & EXCRETION IN URINE OF MUCOPOLYSACCHARIDES MAY BE RELATED TO ABNORMAL BONDING BETWEEN MUCOPOLYSACCHARIDES & PROTEIN.
IN PT AGE 2-9 YR, URINARY SERINE EXCRETION INCR FROM 0.059-0.162 UMOL/24 HR & PLASMA SERINE LEVELS INCR FROM 0.102-0.158 UMOL/ML.
IN PT AGE 2-9 YR, SERINE IS PROBABLY NOT ESTERIFIED THROUGH ITS BETA-HYDROXYL GROUP TO ACID MUCOPOLYSACCHARIDES BUT IS LINKED BY CARBOXYL GROUP.
DETERMINATION OF SERINE LEVELS IN 13 REGIONS OF THE RAT CEREBRAL CORTEX FAILED TO SHOW ANY MARKED DIFFERENCES IN THE AMINO ACID CONTENTS OF CORTEX AREAS OF DIVERSE FUNCTIONS.

Associated Chemicals

Serine (D);312-84-5
Serine (DL);302-84-1

Wikipedia

Serine

Use Classification

Cosmetics -> Hair conditioning; Antistatic; Skin conditioning

Methods of Manufacturing

ISOLATED FROM SILK FIBROIN (SERICINE)
Production methods for L-serine include extraction and fermentation; extraction of hydrolysates and fermentation of glycine substrate are the preferred methods for producing L-serine... microorganisms suggested for the fermentation production of L-serine from glycine include mutants of the genera Pseudomonas, Corynebacterium glycinophilum, and Norcardia
Hydrolysis of protein (especially silk protein); synthesized from glycine

General Manufacturing Information

L-Serine: ACTIVE
Serine: ACTIVE
AMINO ACID COMPOSITION OF SELECTED PROTEINS. SERINE: GELATINS 3.8 G/100 G PROTEIN; MIXED PROTEINS 4.3 G/LB G TOTAL NITROGEN; CASEIN 6.3 G/100 G PROTEIN; SERUM ALBUMIN 7.0 G/100 G PROTEIN; GAMMA-GLOBULIN 11.4 G/100 G PROTEIN; HEMOGLOBIN: HORSE 5.8 G/100 G PROTEIN; INSULIN 5.2 G/100 G PROTEIN; CLOSTRIDIUM BOTULINUM TOXIN 4.4 G/100 G PROTEIN /FROM TABLE/
L- AND D-SERINE EXHIBIT SIMILAR SWEET TASTE QUALITIES.
L-serine can be chemically produced by reacting glycine with formaldehyde

Analytic Laboratory Methods

TESTS FOR...AMINO ACIDS...CHROMATOGRAPHIC, ELECTROPHORETIC... HYDROLYSIS OF PROTEIN YIELDS AMINO ACIDS... /PRC: USE AMINO ACID ANALYZER TO DETERMINE/
AOAC method 960.47, Amino Acids in Vitamin Preparations; microbiological method using basal media
The following methods have been developed for the analysis of free amino acids in blood, food, and feedstocks: (1) Protein hydrolysis, (2) Chromatographic methods that include high performance liquid chromatography (HPLC), gas chromatography (GC) and thin-layer chromatography (TLC), (3) Colorimetric and Fluorimetric Analysis, (4) Spectrometric Analysis, and (5) Enzymatic Determination and Microbial Assay

Interactions

INTRACEREBROVENTRICULAR INJECTIONS OF ALANINE (0.5-2.0 UG) INTO RABBITS CAUSED DECR IN BODY TEMP IN A 10-DEG ENVIRONMENT. THE EFFECT WAS SLIGHTLY SUBADDITIVE WITH THAT OF SERINE.
ERYTHROBLASTIC LEUKEMIC CELLS INCUBATED IN MEDIA CONTAINING ESSENTIAL AMINO ACID L-SERINE BOUND APPROX 30% MORE INSULIN LABELED WITH (125)IODINE THAN THOSE INCUBATED WITHOUT SERINE.

Dates

Last modified: 08-15-2023
Schmelz et al. AcsD catalyzes enantioselective citrate desymmetrization in siderophore biosynthesis Nature Chemical Biology, doi: 10.1038/nchembio.145, published online 1 February 2009 http://www.nature.com/naturechemicalbiology
Yuan et al. Absolute Metabolite Concentrations and Implied Enzyme Active Site Occupancy in Escherichia coli Nature Chemical Biology, doi: 10.1038/nchembio.186, published online 28 June 2009 http://www.nature.com/naturechemicalbiology
Hein et al. A route to enantiopure RNA precursors from nearly racemic starting materials. Nature Chemistry, doi: 10.1038/nchem.1108, published online 7 August 2011 http://www.nature.com/nchem
Xu et al. Heteromultivalent peptide recognition by co-assembly of cyclodextrin and calixarene amphiphiles enables inhibition of amyloid fibrillation. Nature Chemistry, doi: 10.1038/s41557-018-0164-y, published online 19 November 2018

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